molecular formula C24H26N2O9 B14947568 (11alpha,17beta)-17-Ethynyl-4-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate

(11alpha,17beta)-17-Ethynyl-4-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate

Cat. No.: B14947568
M. Wt: 486.5 g/mol
InChI Key: KHIFRVUISMZXPR-FLEYZCCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. Key steps may include:

    Functional Group Introduction: Introduction of the acetoxy, ethynyl, nitro, and nitrooxy groups through various organic reactions such as acetylation, ethynylation, nitration, and nitroxylation.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through cyclization reactions.

    Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro and nitrooxy groups can be oxidized to form different oxidation states.

    Reduction: Reduction of the nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring steroid hormone with similar structural features.

    Testosterone: Another steroid hormone with a similar cyclopenta[a]phenanthrene ring structure.

    Corticosteroids: A class of steroid hormones with anti-inflammatory properties.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and nitrooxy groups, in particular, are less common in natural steroids and may provide unique reactivity and biological activity.

Properties

Molecular Formula

C24H26N2O9

Molecular Weight

486.5 g/mol

IUPAC Name

[(8S,9S,11R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-4-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)11-10-18-17-7-6-16-15(8-9-19(33-13(2)27)22(16)25(29)30)21(17)20(35-26(31)32)12-23(18,24)4/h1,8-9,17-18,20-21H,6-7,10-12H2,2-4H3/t17-,18-,20+,21+,23-,24-/m0/s1

InChI Key

KHIFRVUISMZXPR-FLEYZCCHSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=C(C=C1)[C@@H]3[C@@H](CC2)[C@@H]4CC[C@]([C@]4(C[C@H]3O[N+](=O)[O-])C)(C#C)OC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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